3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate
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Overview
Description
3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate, a mouthful indeed, is a synthetic compound known for its unique structural features and diverse applications in scientific research. Its molecular architecture combines features from the methacrylate and tetrahydroisoindole families, lending it intriguing chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate typically involves multiple steps. A common route might include:
Initial Formation of the Tetrahydroisoindole Core: : This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by hydrogenation.
Functionalization of the Isoindole: : Introduction of the 1,3-dioxo group through oxidation, possibly using reagents like potassium permanganate.
Coupling with Methacrylic Acid: : The final step involves esterification of the functionalized isoindole with methacrylic acid under acidic conditions.
Industrial Production Methods
While laboratory synthesis focuses on precision, industrial production emphasizes yield and cost-effectiveness. This might involve optimizing reaction conditions, such as temperature and solvent choice, and employing catalysts to expedite the processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : Given its dioxo functionality, the compound undergoes oxidation-reduction reactions, modifying the oxidation state of the isoindole ring.
Substitution Reactions: : The methacrylate ester group makes the compound susceptible to nucleophilic substitution, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Base like sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
In Chemistry: This compound serves as a precursor for more complex organic molecules, enabling the synthesis of materials with novel properties. In Biology and Medicine: Its structural components offer potential as a pharmacophore, a part of a molecule responsible for its biological activity, making it useful in drug discovery and development. In Industry: Utilized in the production of polymers and resins with specialized properties for coatings, adhesives, and other materials.
Mechanism of Action
The compound's activity stems from its ability to interact with biological targets through its methacrylate and isoindole groups. These interactions can disrupt normal cellular processes or inhibit specific enzymes, making it a candidate for therapeutic applications. Molecular docking studies reveal its potential binding to proteins involved in disease pathways, such as kinases or proteases.
Comparison with Similar Compounds
Compared to other methacrylate derivatives, 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate stands out due to its unique isoindole structure. This uniqueness could confer distinct reactivity and biological activity, potentially leading to superior performance in its intended applications.
List of Similar Compounds
Methacrylic Acid
Methyl Methacrylate
Tetrahydroisoindole Derivatives
It’s a fascinating compound, right? The blend of structural complexity and versatile applications makes it a standout in both scientific research and industrial contexts
Properties
IUPAC Name |
[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl] 2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-10(2)19(23)24-14-5-3-4-13(9-14)20-17(21)15-11-6-7-12(8-11)16(15)18(20)22/h3-7,9,11-12,15-16H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZYWWQZBTZXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC(=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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